molecular formula C14H8F2N4OS B4856674 2,6-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

2,6-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B4856674
M. Wt: 318.30 g/mol
InChI Key: VNCIHZLFIXHSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to interact with specific biological targets and modulate their activity. In

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide involves its ability to interact with specific biological targets and modulate their activity. This compound has been shown to bind to enzymes and receptors, and alter their conformation or activity. This can lead to changes in cellular signaling pathways, gene expression, and other biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide are dependent on its specific biological targets and the concentration of the compound used. This compound has been shown to have a range of effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression. These effects can have downstream effects on cellular processes, including metabolism, growth, and differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,6-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its ability to selectively interact with specific biological targets. This can allow researchers to study the function of these targets and their role in disease processes. However, the use of this compound can also have limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are a number of future directions for research involving 2,6-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide. One area of research is the development of new compounds based on the structure of this compound, with improved selectivity and potency. Another area of research is the identification of new biological targets for this compound and the exploration of its potential therapeutic applications. Finally, there is a need for further studies to understand the potential toxicity and safety of this compound, particularly in vivo.

Scientific Research Applications

2,6-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to interact with specific biological targets, including enzymes and receptors, and modulate their activity. As a result, it has been used in a variety of research areas, including drug discovery, chemical biology, and medicinal chemistry.

properties

IUPAC Name

2,6-difluoro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N4OS/c15-9-2-1-3-10(16)11(9)12(21)18-14-20-19-13(22-14)8-4-6-17-7-5-8/h1-7H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCIHZLFIXHSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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